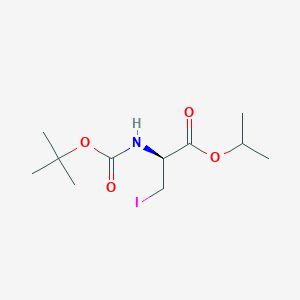

(S)-isopropyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate

Description

Properties

IUPAC Name |

propan-2-yl (2S)-3-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20INO4/c1-7(2)16-9(14)8(6-12)13-10(15)17-11(3,4)5/h7-8H,6H2,1-5H3,(H,13,15)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNUJLZTYHFPLCX-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(CI)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)[C@@H](CI)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20INO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-isopropyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate typically involves the following steps:

Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine in acetonitrile.

Iodination: The iodination of the propanoate backbone can be achieved using iodine and a suitable oxidizing agent.

Esterification: The final step involves the esterification of the carboxylic acid with isopropanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-isopropyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate undergoes several types of chemical reactions:

Substitution Reactions: The iodine atom can be substituted with various nucleophiles under appropriate conditions.

Deprotection: The tert-butoxycarbonyl group can be removed using strong acids such as trifluoroacetic acid.

Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution: Nucleophiles such as thiols, amines, or alkoxides in the presence of a base.

Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.

Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products

Substitution: Various substituted propanoates depending on the nucleophile used.

Deprotection: The free amine derivative.

Hydrolysis: The corresponding carboxylic acid.

Scientific Research Applications

(S)-isopropyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate has several scientific research applications:

Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Medicinal Chemistry:

Biological Studies: Used in the study of enzyme-substrate interactions and protein modifications.

Mechanism of Action

The mechanism of action of (S)-isopropyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate involves its functional groups:

tert-Butoxycarbonyl Group: Acts as a protecting group for the amino function, preventing unwanted reactions during synthesis.

Iodine Atom:

Isopropyl Ester: Provides stability and can be hydrolyzed to yield the carboxylic acid.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations:

Ester Group Impact :

- Isopropyl ester (target compound): Balances lipophilicity and reactivity for drug design.

- Benzyl ester : Higher molecular weight and stability but reduced solubility in polar solvents.

- Methyl ester : Increased polarity, suitable for aqueous-phase reactions.

Substituent Effects: Iodo group (target compound and ): Facilitates halogen-bonding and cross-coupling reactions. Azido group : Enables bioorthogonal chemistry for labeling or conjugation.

Boc Protection :

Consistent across all compounds, the Boc group ensures amine protection during synthesis, critical for peptide elongation and functional group compatibility .

Anticancer Activity:

- Derivatives like CW1–CW20 (structurally related to the target compound) exhibit anticancer properties, with iodine enhancing interaction with cellular targets (e.g., kinase inhibitors) .

- The benzyl ester variant may offer prolonged metabolic stability in vivo compared to isopropyl esters due to slower esterase cleavage.

Stability and Reactivity:

- Boc-protected compounds generally exhibit superior shelf-life compared to unprotected amines. However, methyl esters are prone to hydrolysis under basic conditions, whereas benzyl esters require harsher conditions for deprotection.

Biological Activity

(S)-Isopropyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate, commonly known as Isopropyl Boc-Iodoproline, is a significant compound in organic synthesis and biological research due to its unique structure and reactivity. This article provides an in-depth exploration of its biological activity, focusing on its applications in peptide synthesis, protein labeling, and potential therapeutic uses.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₂₀INO₄

- Molecular Weight : 357.19 g/mol

- CAS Number : 1456803-30-7

The compound features a tert-butoxycarbonyl (Boc) protected amino group and an iodine atom, which are crucial for its reactivity and functionality in various chemical reactions.

Applications in Peptide Synthesis

Isopropyl Boc-Iodoproline serves as a building block for synthesizing iodoproline-containing peptides. The presence of the iodine atom allows for further functionalization through methods such as:

- Click Chemistry : The iodine can participate in bioorthogonal reactions, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC), facilitating the selective labeling of biomolecules without interfering with biological processes.

- Affinity Labeling : The compound can be incorporated into peptides that bind specifically to target proteins. The iodine atom can then be utilized for radiolabeling, aiding in the detection and characterization of protein interactions.

Biological Activity

The biological activity of Isopropyl Boc-Iodoproline is primarily linked to its role in peptide synthesis and protein modification. The following aspects highlight its significance:

- Reactivity with Nucleophiles : The compound exhibits notable reactivity during substitution reactions, which is influenced by the Boc protecting group. This property allows for controlled reactivity and selectivity during chemical transformations.

- Protein Modification : By incorporating this compound into peptides, researchers can create molecules with unique biological properties. The iodinated peptides may exhibit altered pharmacokinetics and bioactivity due to the iodine's influence on molecular interactions.

Case Study 1: Synthesis of Iodinated Peptides

A study demonstrated the solid-phase synthesis of iodinated peptides using Isopropyl Boc-Iodoproline as a key intermediate. The synthesized peptides were evaluated for their biological activity, revealing enhanced binding affinity to specific receptors compared to non-iodinated counterparts.

Case Study 2: Protein Interaction Studies

In another investigation, Isopropyl Boc-Iodoproline was used to label proteins involved in signaling pathways. The radiolabeled proteins were analyzed using mass spectrometry, confirming the utility of this compound in studying protein-protein interactions within complex biological systems.

Comparative Analysis of Related Compounds

| Compound Name | CAS Number | Molecular Weight | Key Features |

|---|---|---|---|

| Isopropyl Boc-Iodoproline | 1456803-30-7 | 357.19 g/mol | Iodine for labeling; Boc protection |

| (S)-2-((tert-butoxycarbonyl)amino)-3-(4-iodophenyl)propanoic acid | 62129-44-6 | 391.21 g/mol | Similar protective group; different functional groups |

| (S)-Isopropyl 2-((tert-butoxycarbonyl)amino)-3-(methylsulfonyl)oxypropanoate | 1456803-29-4 | 325.38 g/mol | Contains sulfonyl group; varied reactivity |

Q & A

Basic: What are the key considerations for synthesizing and purifying (S)-isopropyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate?

Answer:

The synthesis typically involves sequential protection, iodination, and esterification. For example, iodination of tyrosine derivatives using SOCl₂/MeOH followed by Boc protection under basic conditions (e.g., NaHCO₃ in MeOH) is a common approach . Purification requires chromatography (e.g., silica gel) to isolate the (S)-enantiomer. Purity (>98%) is confirmed via HPLC or NMR, and storage at 2–8°C in light-protected containers is critical to prevent decomposition .

Basic: What spectroscopic and analytical methods are used to characterize this compound?

Answer:

- NMR : ¹H/¹³C NMR confirms Boc protection (δ ~1.4 ppm for tert-butyl) and the iodine environment (C-I coupling in ¹³C).

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺ at m/z 329.13) validate the molecular formula (C₉H₁₆INO₄) .

- Chiral HPLC : Ensures enantiomeric excess (>99%) for the (S)-isomer .

Advanced: How can researchers minimize racemization during Boc protection or esterification steps?

Answer:

Racemization risks arise under acidic/basic conditions. Strategies include:

- Using mild bases (e.g., NaHCO₃ instead of NaOH) during Boc protection .

- Low-temperature esterification (0–5°C) to reduce nucleophilic attack on the chiral center.

- Monitoring enantiopurity via chiral HPLC after each step .

Advanced: What reaction parameters optimize palladium-catalyzed cross-coupling using the iodine substituent?

Answer:

The iodide serves as a leaving group in Suzuki-Miyaura or Heck couplings. Key parameters:

- Catalyst : Pd(OAc)₂ (1–5 mol%) with ligands like PPh₃.

- Base : K₂CO₃ or Cs₂CO₃ in MeOH/THF at reflux (60–80°C) .

- Substrate Ratio : Arylboronic acid (1.2–1.5 eq) ensures complete conversion.

- Monitoring : TLC or LC-MS tracks iodide displacement.

Advanced: How should researchers address discrepancies in NMR or crystallographic data for this compound?

Answer:

- NMR Contradictions : Verify solvent effects (e.g., DMSO vs. CDCl₃) on chemical shifts. Use DEPT-135 to resolve overlapping signals.

- Crystallography : If crystal packing issues arise, recrystallize from alternative solvents (e.g., EtOAc/hexane). Compare with computed structures (e.g., PubChem data) .

Advanced: What are the best practices for handling and disposing of this light- and moisture-sensitive compound?

Answer:

- Handling : Use inert atmosphere (N₂/Ar) gloves, and avoid exposure to UV light. Pre-dry glassware to prevent hydrolysis .

- Spill Management : Absorb with sand/vermiculite, transfer to labeled containers, and dispose via licensed hazardous waste facilities .

- Storage : Aliquot in amber vials under N₂ at 2–8°C; monitor stability via periodic HPLC .

Advanced: How can competing elimination reactions during iodide substitution be suppressed?

Answer:

- Solvent Choice : Polar aprotic solvents (DMF, DMSO) stabilize transition states for substitution over β-elimination.

- Temperature Control : Lower reaction temperatures (e.g., 25°C vs. reflux) reduce elimination pathways.

- Additives : Silver salts (Ag₂O) scavenge iodide ions, shifting equilibrium toward substitution .

Advanced: What strategies validate the stereochemical integrity of the (S)-isomer in complex reaction mixtures?

Answer:

- Mosher’s Analysis : Derivatize with Mosher’s acid chloride and compare ¹H NMR shifts of diastereomers.

- X-ray Crystallography : Resolve absolute configuration via single-crystal diffraction .

- Circular Dichroism (CD) : Monitor Cotton effects to confirm chiral purity post-synthesis.

Advanced: How does the isopropyl ester influence solubility and reactivity compared to methyl esters?

Answer:

- Solubility : The bulkier isopropyl group reduces polarity, enhancing solubility in organic solvents (e.g., THF, EtOAc) vs. aqueous systems.

- Reactivity : Steric hindrance slows nucleophilic acyl substitution, improving stability during prolonged reactions .

Advanced: What computational tools aid in predicting the reactivity of this compound in novel reactions?

Answer:

- DFT Calculations : Gaussian or ORCA software models transition states for substitution/coupling reactions.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways using Desmond or GROMACS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.